molecular formula C7H3Br2N B1351247 3,5-Dibromobenzonitrile CAS No. 97165-77-0

3,5-Dibromobenzonitrile

Cat. No.: B1351247
CAS No.: 97165-77-0
M. Wt: 260.91 g/mol
InChI Key: QUJGDNCWTBTBQD-UHFFFAOYSA-N
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Description

3,5-Dibromobenzonitrile is a useful research compound. Its molecular formula is C7H3Br2N and its molecular weight is 260.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anaerobic Biodegradability and Transformation

3,5-Dibromobenzonitrile, known as bromoxynil, is primarily utilized as a herbicide for controlling broad-leaved weeds. Research indicates that bromoxynil undergoes anaerobic biodegradation in various environmental conditions. Knight, Berman, and Häggblom (2003) found that bromoxynil was depleted under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but was stable under denitrifying conditions. This study highlights the environmental fate of bromoxynil, demonstrating its transformation into different metabolites through processes like reductive debromination and further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Herbicide Efficacy and Production

The efficacy of bromoxynil and its derivatives as herbicides has been well documented. Subbarayappa, Joshi, Patil, and Marg (2010) discussed the extensive use of certain bromoxynil esters, particularly the octanoate, in controlling broad-leafed weeds in crop areas. However, the production of these esters has faced challenges due to productivity penalties and the need for costly and complex purification processes (Subbarayappa, Joshi, Patil, & Marg, 2010).

Biodegradation in Soil and Environmental Impact

Rosenbrock, Munch, Scheunert, and Dörfler (2004) studied the biodegradation of bromoxynil and its plant cell wall-bound residues in agricultural soil. They observed significant mineralization of bromoxynil and its derivatives, with a considerable portion forming nonextractable residues in the soil. This research is crucial for understanding the environmental impact of bromoxynil usage and its persistence in agricultural settings (Rosenbrock, Munch, Scheunert, & Dörfler, 2004).

Molecular and Chemical Transformations

This compound serves as a starting material for various molecular and chemical transformations. Research by Ekiz, Tutar, and Ökten (2016) showcased the synthesis of dibromotacrine derivatives and disubstituted tacrine derivatives from this compound, indicating its utility in creating bioactive molecules and potential therapeutics (Ekiz, Tutar, & Ökten, 2016).

Safety and Hazards

3,5-Dibromobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using this product only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that halogenated benzonitriles, such as 3,5-dibromobenzonitrile, often interact with various biological targets via cyano-halo (c-n-x) short contacts .

Mode of Action

This compound interacts with its targets primarily through weak hydrogen bonding between the para hydrogen atom and the cyano nitrogen atom . These interactions can lead to changes in the structure and function of the target molecules.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . These properties suggest that this compound may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interactions with its targets can be influenced by factors such as pH and temperature. Additionally, the compound’s stability may be affected by storage conditions. For example, it is recommended to store this compound in a refrigerator .

Biochemical Analysis

Biochemical Properties

3,5-Dibromobenzonitrile plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound’s bromine atoms facilitate halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. Additionally, this compound can form hydrogen bonds with biomolecules, further affecting its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound can induce cytotoxic effects, leading to cell apoptosis or necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit the activity of certain kinases by forming stable complexes with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxic effects and can be used to study its pharmacological properties. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .

Properties

IUPAC Name

3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGDNCWTBTBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383944
Record name 3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97165-77-0
Record name 3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzonitrile
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Synthesis routes and methods

Procedure details

To a stirred solution of t-butylnitrite (53.5 μL, 0.449 mmoles) in 1 ml sieve dried dimethylformamide at 50° C. under an atmosphere of nitrogen was added a solution of 4-amino-3,5-dibromobenzonitrile (50 mg, 0.179 mmoles) in 1 mL of DMF. The mixture was stirred at 50° C. for 0.5 hour and partitioned between diethyl ether, ice-water, and ammonium chloride. The organic phase was separated, washed with water and brine, dried over anhydrous sodium, filtered, and evaporated.
Quantity
53.5 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the structural significance of 3,5-Dibromobenzonitrile's crystal structure?

A1: this compound molecules exhibit a unique arrangement in their crystal structure. Each molecule lies on a crystallographic mirror plane that bisects both the benzene ring and the cyano group []. This specific symmetry influences the molecule's packing and interactions within the crystal lattice. Interestingly, while the packing differs from 3,5-difluorobenzonitrile, both compounds share a similarly distorted benzene ring structure [], suggesting potential implications for their reactivity and physical properties.

Q2: How does this compound relate to agricultural research, specifically in maize?

A2: While this compound itself isn't directly discussed in the context of maize, its derivative, bromoxynil (4-hydroxy-3,5-dibromobenzonitrile), plays a significant role in agricultural research []. Bromoxynil, a photosystem II inhibiting herbicide, has been studied in relation to maize yield improvement []. Research suggests that newer maize hybrids may exhibit increased tolerance to bromoxynil compared to older hybrids, potentially contributing to enhanced stress tolerance and improved grain yield [].

Q3: What are the implications of weak hydrogen bonding in the crystal structure of this compound?

A3: The crystal structure of this compound reveals weak hydrogen bonding between the para-hydrogen atom and the cyano nitrogen atom, leading to the formation of head-to-tail C(7) chains []. These weak interactions contribute to the overall stability of the crystal lattice and can influence physical properties such as melting point and solubility. Understanding these interactions is crucial for predicting the compound's behavior in various chemical and biological environments.

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